

Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name:	2-Methyl-6-(trifluoromethyl)nicotinic acid
Cat. No.:	B1305685

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-6-(trifluoromethyl)nicotinic acid** (CAS No. 261635-93-2), a key building block in pharmaceutical and agrochemical research. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

2-Methyl-6-(trifluoromethyl)nicotinic acid possesses a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Molecular Formula: C₈H₆F₃NO₂ [1]

Molecular Weight: 205.13 g/mol [1]

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for **2-Methyl-6-(trifluoromethyl)nicotinic acid** are limited, the following tables summarize the expected and, where available, reported spectroscopic data. This information is compiled from an analysis of the compound's structural features and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
-COOH	10.0 - 13.0	broad singlet	Chemical shift is concentration and solvent dependent.
Pyridine-H (2)	7.5 - 8.5	doublet	Coupling to the adjacent pyridine proton.
-CH ₃	2.5 - 2.8	singlet	

¹³C NMR (Carbon-13 NMR) Data

Carbon	Expected Chemical Shift (δ , ppm)	Notes
-COOH	165 - 175	
Pyridine-C (quaternary)	150 - 165	Includes carbons attached to the methyl, trifluoromethyl, and carboxylic acid groups.
Pyridine-CH	120 - 140	
-CF ₃	120 - 130	Quartet due to C-F coupling.
-CH ₃	18 - 25	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A product specification sheet confirms the identity of **2-Methyl-6-(trifluoromethyl)nicotinic acid** by Fourier-Transform Infrared (FTIR) spectroscopy.^[2] The characteristic absorption bands are expected in the following regions:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Broad
C-H stretch (Aromatic/Methyl)	2850 - 3100	Medium-Weak
C=O stretch (Carboxylic acid)	1680 - 1720	Strong
C=C and C=N stretch (Pyridine ring)	1450 - 1600	Medium
C-F stretch (Trifluoromethyl)	1100 - 1300	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Ion	Expected m/z	Notes
[M]+•	205	Molecular Ion
[M-OH]+	188	Loss of hydroxyl radical
[M-COOH]+	160	Loss of carboxyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-6-(trifluoromethyl)nicotinic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

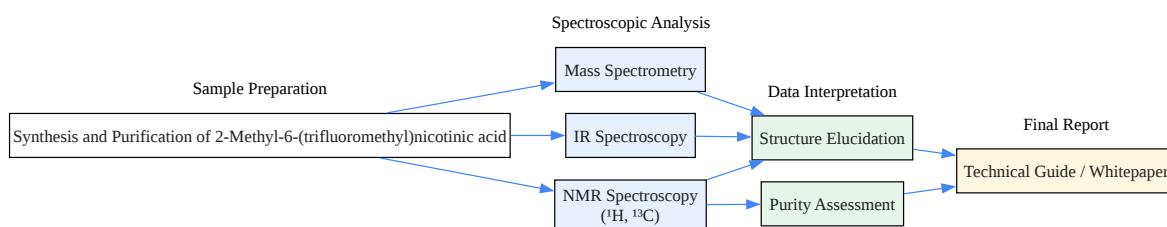
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **2-Methyl-6-(trifluoromethyl)nicotinic acid**.



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Caption: Workflow for the spectroscopic analysis of **2-Methyl-6-(trifluoromethyl)nicotinic acid**.

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References

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